HPLC Baseline Separation for UV Detection
Carbamazepine-d10 (2H10-CBZ) can be chromatographically baseline-resolved from unlabeled carbamazepine using reversed-phase HPLC, an achievement not possible with a non-isotopic or closely co-eluting IS. This allows for quantification using standard UV detection, eliminating the need for mass spectrometry (MS) in specific tracer studies [1]. In contrast, other deuterated forms like d8 were not evaluated for this specific application, and the standard approach for labeled ISs is co-elution, which requires an MS detector to distinguish them [1].
| Evidence Dimension | Calculated Chromatographic Resolution (Rs) |
|---|---|
| Target Compound Data | Rs = 1.3 |
| Comparator Or Baseline | Unlabeled Carbamazepine (CBZ) (Rs = 0 by definition) |
| Quantified Difference | Baseline resolution achieved (Rs of 1.3 signifies a near 4σ separation between peak apices). |
| Conditions | Isocratic HPLC-UV at 214 nm; 25 cm x 4.6 mm ODS column (5 µm) at 55 °C; mobile phase: water-acetonitrile-THF (80:16:4, v/v/v) at 1.2 mL/min. |
Why This Matters
This demonstrated chromatographic separation enables the use of this internal standard in a 'cold tracer' HPLC-UV method, which is a more accessible and cost-effective platform than LC-MS/MS for conducting steady-state pharmacokinetic and drug-drug interaction studies.
- [1] Szabo, G. K., et al. (1990). Simultaneous separation and determination (in serum) of phenytoin and carbamazepine and their deuterated analogues by high-performance liquid chromatography-ultraviolet detection for tracer studies. Journal of Chromatography, 535(1-2), 271-277. DOI: 10.1016/s0021-9673(01)88952-4 View Source
